molecular formula C11H10INO2 B11801830 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole

Cat. No.: B11801830
M. Wt: 315.11 g/mol
InChI Key: ABHZSSQKMYVJSQ-UHFFFAOYSA-N
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Description

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is a substituted isoxazole derivative featuring a methoxy group at the 4-position and an iodine atom at the 3-position of the phenyl ring. Isoxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen at adjacent positions, widely studied for their pharmaceutical and agrochemical applications . This compound has been synthesized as a key intermediate in the development of glycogen synthase kinase-3β (GSK-3β) inhibitors, demonstrating high potency, selectivity, and brain exposure in preclinical studies . Its molecular structure includes:

  • Isoxazole core: Provides rigidity and electronic properties critical for target binding.
  • 4-Methyl group: Enhances lipophilicity and steric effects.
  • 3-Iodo-4-methoxyphenyl substituent: The iodine atom contributes to halogen bonding interactions, while the methoxy group modulates electron density and solubility.

Properties

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

5-(3-iodo-4-methoxyphenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C11H10INO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3

InChI Key

ABHZSSQKMYVJSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)C2=CC(=C(C=C2)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS 33282-16-5)
  • Substituents : Lacks the 3-iodo and 4-methyl groups; instead, it features a carboxylic acid at position 3.
  • Key Differences: Reduced lipophilicity due to the polar carboxylic acid group. Dihedral angle between phenyl and isoxazole rings is 42.52°, affecting molecular planarity .
  • Applications : Studied for antitumor activity against aurora kinase .
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole (CAS 325744-41-0)
  • Substituents : Chloromethyl group at position 4.
  • Key Differences: The chloromethyl group introduces electrophilic reactivity, enabling covalent interactions with biological targets. Higher molecular weight (C₁₁H₁₀ClNO₂) compared to the iodine analogue.

Methyl-Substituted Isoxazoles

4-Methylisoxazole
  • Structure : Simplest methyl-substituted isoxazole.
  • Key Differences :
    • Lacks the aryl substituents, resulting in lower steric bulk.
    • Microwave spectroscopy studies reveal a dipole moment of 2.72 D and methyl internal rotation barriers of ~200 cm⁻¹, influencing conformational flexibility .
  • Applications : Primarily used as a model compound for spectroscopic studies .
SU101 (Leflunomide Metabolite)
  • Structure : N-[4-(Trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxamide.
  • Key Differences: Trifluoromethyl group enhances metabolic stability and bioavailability. Inhibits platelet-derived growth factor (PDGF) receptor signaling with IC₅₀ values in the nanomolar range .
  • Comparison : The iodine in 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole may improve blood-brain barrier penetration compared to SU101’s trifluoromethyl group .

Aryl-Substituted Isoxazoles

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid
  • Substituents : Carboxylic acid at position 4 and methoxyphenyl at position 3.
  • Key Differences :
    • Carboxylic acid enables salt formation, improving aqueous solubility.
    • Antitumor activity linked to aurora kinase inhibition, unlike the GSK-3β targeting of the iodine analogue .
Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate
  • Structure : Ethyl ester at position 4.
  • Key Differences :
    • Ester group increases lipophilicity and hydrolytic stability compared to carboxylic acids.
    • Used as a precursor for agrochemical agents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Target Key Properties
5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole C₁₁H₁₀INO₂ 3-Iodo, 4-methyl, 4-methoxy GSK-3β High brain exposure, halogen bonding
SU101 C₁₂H₁₀F₃N₂O₂ 5-Methyl, 4-CF₃-phenyl PDGF receptor Metabolic stability, nanomolar IC₅₀
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid C₁₂H₁₁NO₄ 4-Carboxylic acid, 3-methoxy Aurora kinase Planar conformation, antitumor
4-Methylisoxazole C₄H₅NO 4-Methyl N/A Dipole moment = 2.72 D

Key Research Findings

  • Halogen Effects : The 3-iodo substituent in 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole enhances target binding via halogen bonds, a feature absent in chloro- or fluoro-analogues .
  • Comparative Bioavailability : SU101’s trifluoromethyl group improves metabolic stability, while the iodine analogue’s larger atomic radius may enhance brain penetration .

Biological Activity

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. Isoxazoles are recognized for their ability to interact with various biomolecules, influencing multiple biochemical pathways.

Biological Activity Overview

1. Anticancer Properties:
Research indicates that 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

2. Antimicrobial Effects:
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, suggesting potential applications as an antibacterial agent.

The biological activity of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction: It is hypothesized that the compound interacts with specific receptors or proteins that regulate cell signaling pathways related to growth and survival.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of isoxazole derivatives, including 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole. The results indicated that this compound significantly reduced the viability of human cancer cell lines (IC50 values in the low micromolar range) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is crucial for evaluating its therapeutic potential. Preliminary studies suggest it has favorable absorption characteristics, although further research is necessary to establish its safety profile and potential side effects.

Future Directions

Ongoing research aims to elucidate the precise molecular mechanisms underlying the biological activity of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole. Future studies will focus on:

  • Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies: Conducting animal model studies to assess efficacy and safety in a living organism.
  • Combination Therapies: Exploring the potential for synergistic effects when combined with other therapeutic agents.

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